N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

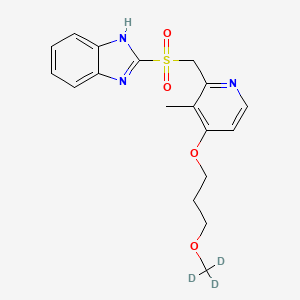

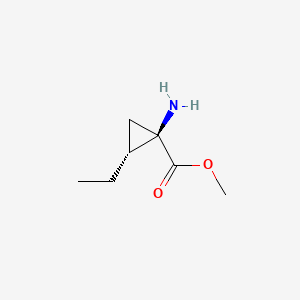

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C29H54N3O7P and its molecular weight is 587.739. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The total synthesis of D-erythro-sphinganine, starting from commercial N-tert-butyloxycarbonyl-L-serine methyl ester, showcases the utility of N-tert-butyloxycarbonyl derivatives in preparing bioactive sphingolipids. The approach employs a stereoselective preparation of an α-amino epoxide, fitting the stereochemistry of the sphinganine’s polar head, with an overall yield of 68% (Siciliano et al., 2014).

A direct and sustainable method for synthesizing tert-butyl esters using flow microreactor systems was developed, highlighting the efficiency and versatility of this approach compared to traditional batch processing. This technique is significant for the synthesis of compounds like N-tert-butyloxycarbonyl derivatives (Degennaro et al., 2016).

A novel regioselective synthesis of d-erythro-sphingosine 1-phosphate and d-erythro-ceramide 1-phosphate utilizes in situ oxidative phosphorylation and chemoselective deprotection, demonstrating the versatility of N-tert-butyloxycarbonyl protected sphingosine derivatives in constructing complex sphingolipids (Szulc et al., 2000).

Biological Applications

The study on sphingosine-1-phosphate (S1P) and its role in erythrocyte glycolysis and oxygen release in response to high-altitude hypoxia underscores the biological significance of S1P derivatives. This research reveals how S1P promotes erythrocyte glycolysis and oxygen delivery, potentially offering therapeutic opportunities to counteract tissue hypoxia (Sun et al., 2016).

Sphingosine-1-phosphate's role in inducing proliferation of astrocytes via intracellular signaling cascades further exemplifies the wide-ranging biological activities of sphingosine derivatives. This study highlights the physiological and potentially pathophysiological implications of S1P in the central nervous system (Pébay et al., 2001).

Propriétés

IUPAC Name |

tert-butyl N-[(2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54N3O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(33)26(32-28(34)39-29(2,3)4)25-38-40(35,36-23-18-21-30)37-24-19-22-31/h26-27,33H,5-20,23-25H2,1-4H3,(H,32,34)/t26-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSQCFDMQYMFAF-RRPNLBNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54N3O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747200 |

Source

|

| Record name | tert-Butyl [(2S,3R)-1-{[bis(2-cyanoethoxy)phosphoryl]oxy}-3-hydroxyoctadecan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169528-22-7 |

Source

|

| Record name | tert-Butyl [(2S,3R)-1-{[bis(2-cyanoethoxy)phosphoryl]oxy}-3-hydroxyoctadecan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)

![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)